Biotin-SS-NHS

Description

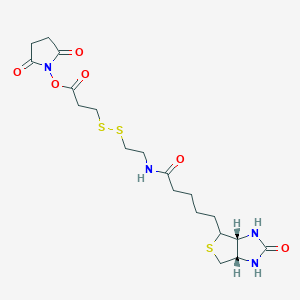

Biotin-SS-NHS (sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a cleavable, amine-reactive biotinylation reagent. Its structure includes:

- Biotin: Binds with high affinity to streptavidin/avidin.

- NHS ester: Reacts with primary amines (e.g., lysine residues, N-termini) to form stable amide bonds.

- Disulfide (SS) bond: Enables cleavage under reducing conditions (e.g., DTT, TCEP), facilitating elution in affinity purification .

- 24.3 Å spacer arm: Reduces steric hindrance between the biotin tag and target molecule, enhancing streptavidin binding .

This compound is water-insoluble and typically dissolved in organic solvents (e.g., DMSO, DMF) before aqueous reactions. Its sulfonated variant, Sulfo-NHS-SS-Biotin, is water-soluble due to a charged sulfonate group, simplifying protocols for sensitive proteins .

Properties

Molecular Formula |

C19H28N4O6S3 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13?,18-/m1/s1 |

InChI Key |

LBEDTGQHCFODEH-QSBNIXTBSA-N |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Chemical Nature and Reactivity

- Chemical Name: Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate

- Structure: Contains an N-hydroxysulfosuccinimide (NHS) ester reactive group, a biotin moiety, and a disulfide bond in the spacer arm.

- Reactivity: The NHS ester reacts specifically with primary amines (mainly ε-amines of lysine residues in proteins) under neutral to basic pH conditions (pH 7-9), forming a stable amide bond and releasing N-hydroxysulfosuccinimide as a byproduct. The disulfide bond allows cleavage by reducing agents such as dithiothreitol (DTT), enabling reversible biotinylation.

Biotinylation Reaction Conditions

- Protein or peptide substrates should be dissolved in amine-free buffers (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0).

- Buffers containing primary amines (e.g., Tris) must be avoided or exchanged prior to reaction to prevent competition.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Protein concentration | 1-10 mg/mL | Dilute solutions may require higher reagent excess |

| Molar excess of reagent | 10-20 fold molar excess | Higher excess improves labeling efficiency in dilute solutions |

| pH | 7.0 - 9.0 | NHS ester reacts optimally at neutral to slightly basic pH |

| Temperature | 4°C to 37°C | Room temperature (~20-25°C) common |

| Incubation time | 30 minutes to 2 hours | Longer times increase labeling but also hydrolysis risk |

- Example: For 10 mg/mL IgG, a 12-fold molar excess of Biotin-SS-NHS is recommended; for 1 mg/mL IgG, a 20-fold excess is used.

- Equilibrate this compound reagent to room temperature.

- Dissolve protein in PBS or suitable buffer at desired concentration.

- Prepare fresh 10 mM this compound aqueous solution immediately before use.

- Add calculated volume of this compound solution to protein solution to achieve desired molar excess.

- Incubate reaction mixture on ice for 2 hours or at room temperature for 30 minutes.

- Remove excess unreacted reagent by dialysis or gel filtration.

Calculations for Reagent Addition

To calculate the amount of this compound to add for a 20-fold molar excess:

$$

\text{Biotin (mmol)} = \text{Protein (mmol)} \times 20

$$

Where protein mmol is calculated from protein mass and molecular weight.

Example calculation for volume of 10 mM this compound solution:

$$

\text{Volume (µL)} = \frac{\text{Biotin (mmol)} \times 1000}{10 \text{ mmol/L}} = \text{Biotin (mmol)} \times 100 \, \mu L

$$

Summary Table of Key Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Storage | -20°C with desiccant | Moisture sensitive |

| Equilibration | Bring to room temperature before opening | Prevent moisture condensation |

| Stock solution preparation | 6 mg in 1 mL ultrapure water (10 mM) | Prepare fresh immediately before use |

| Protein buffer | PBS pH 7.2-8.0, amine-free | Avoid Tris or other amine buffers |

| Molar excess of reagent | 10-20 fold depending on protein concentration | Higher excess for dilute proteins |

| Reaction temperature | 4-37°C (room temp common) | 30 min to 2 hours incubation |

| Removal of excess reagent | Dialysis or gel filtration | Critical for purity |

| Cleavage of disulfide bond | 50 mM DTT, 2 hr RT or 30 min at 50°C | Optional for reversible biotinylation |

Research Findings and Practical Considerations

- The water solubility of this compound allows biotinylation without organic solvents, reducing protein denaturation risks.

- Hydrolysis of the NHS ester competes with amine conjugation; thus, reactions should be performed promptly after reagent dissolution.

- The disulfide bond spacer arm provides reversible labeling, useful in affinity purification and protein interaction studies.

- Optimal labeling conditions vary by protein due to differences in accessible lysine residues and protein structure; empirical optimization is recommended.

This detailed overview consolidates preparation methods for this compound, emphasizing reagent handling, solution preparation, reaction setup, and post-reaction processing, supported by robust data from multiple authoritative sources. This ensures reproducible and efficient biotinylation for diverse biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Biotin-SS-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and peptides .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), NHS esters, reducing agents like dithiothreitol (DTT).

Conditions: The reaction typically occurs in neutral to basic pH (7-9) and can be performed at temperatures ranging from 4°C to 37°C.

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents .

Scientific Research Applications

Biotin-SS-NHS, also known as Sulfo-NHS-SS-Biotin (sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate), is a cleavable, amine-reactive biotinylation reagent utilized in scientific research for its unique properties . It contains an extended spacer arm of 24.3 Å, which reduces steric hindrance during avidin binding, and a disulfide bond that can be cleaved under reducing conditions . The NHS ester group reacts with primary amines, such as the ε-amine of lysine residues, forming a stable amide bond . Sulfo-NHS-SS-Biotin's water solubility is advantageous, enabling reactions without organic solvents like DMSO or DMF . Due to its charge, it is impermeable to plasma membranes and therefore biotinylates only extracellular domains of proteins in intact cells .

Applications in Scientific Research

Sulfo-NHS-SS-Biotin is primarily used for labeling and studying cell surface proteins, investigating protein interactions, and facilitating protein purification.

Cell Surface Biotinylation:

- Expression and Regulation Studies: Sulfo-NHS-Biotin is employed to study the expression and regulation of receptors and transporters on the cell surface .

- Plasma Membrane Differentiation: It helps differentiate plasma membrane proteins from those localized to organelle membranes .

- Membrane Protein Distribution: Useful in examining the distribution of membrane proteins in polarized epithelial cells . Because Sulfo-NHS-Biotin is water soluble and charged, it does not permeate the cell membrane, ensuring that only surface-exposed primary amines are biotinylated in intact cells .

Protein Interaction Analysis:

- Identifying Interacting Proteins: this compound can be used in conjunction with streptavidin-coated beads to capture biotinylated proteins and their interacting partners, which can then be analyzed using mass spectrometry .

- Proximity Labeling: It can be used for proximity labeling in living cells. The disulfide bridge allows for the release of target proteins under reducing conditions, which is useful for downstream analysis .

Protein Purification:

- Affinity Purification: Biotinylated proteins can be easily purified using streptavidin resins. The cleavable disulfide bond in this compound allows for the release of the purified protein under mild reducing conditions, preserving its structure and function .

Case Studies:

While the search results do not provide specific case studies using this compound, they highlight its use in various applications:

- Cell Surface Labeling: Effective for labeling the extracellular domains of BTB integral membrane proteins, such as CAR and JAM-A .

- Comparative Analysis: Studies have compared this compound with other biotinylation reagents like Biotin-NHS to determine the effects of peptide modification on peptide detection in mass spectrometry .

- Thiol-Cleavable Biotin Method: Used in chemical biotinylation and enzymatic proximity labeling in living cells, enabling the study of protein interactions and dynamics .

Advantages of Using this compound

- Water Solubility: Allows for reactions in aqueous solutions, avoiding the use of organic solvents that may harm biological samples .

- Cleavable Linker: The disulfide bond can be cleaved under mild reducing conditions, allowing for the release of the protein of interest from streptavidin beads .

- Long Spacer Arm: Reduces steric hindrance, improving binding to avidin or streptavidin .

- Specificity: Reacts with primary amines, providing a defined and specific labeling of proteins .

Comparison with Other Biotinylation Reagents

| Feature | This compound | Biotin-NHS |

|---|---|---|

| Cleavability | Thiol-cleavable (disulfide bond) | Non-cleavable |

| Spacer Arm | Extended (24.3 Å) | Shorter |

| Water Solubility | Yes | Yes |

| Applications | Protein interaction studies, cell surface labeling | General biotinylation, protein labeling |

| Mass Spectrometry | May result in multiple modification states | More straightforward modification |

Mechanism of Action

Biotin-SS-NHS exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the ε-amine of lysine residues, resulting in the biotinylation of the target molecule. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents like DTT .

Comparison with Similar Compounds

Biotin-SS-NHS vs. Biotin-NHS (Non-Cleavable)

Key Findings :

- LC-MS/MS Detectability : Biotin-NHS-labeled peptides showed 3.75× higher biotinylation (75% vs. 20%) and better sequence coverage in HeLa lysates, likely due to reduced steric hindrance .

- Amine Reactivity : Both reagents target lysine/N-terminal amines, but this compound’s longer spacer may hinder labeling efficiency .

This compound vs. Sulfo-NHS-SS-Biotin (Water-Soluble Variant)

This compound vs. Other Biotinylation Reagents

Advantages of this compound :

Mass Spectrometry and PTM Analysis

- Enrichment Strategy : Sulfo-NHS-SS-Biotin derivatization enables streptavidin-based enrichment of low-abundance peptides. Reduction of the SS bond introduces a mass shift (Δ = 100.2 Da), aiding PTM identification .

- Histone Modifications : Demonstrated unambiguous detection of lysine methylation/acetylation in histones .

Affinity Purification

Q & A

Q. How to resolve contradictions in literature regarding this compound labeling efficiency?

Q. Why might this compound yield inconsistent results in pull-down assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.